molecular formula C16H19NO4S B280891 N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B280891
M. Wt: 321.4 g/mol
InChI Key: UDAAQPGIWMRLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively used in scientific research due to its ability to inhibit chloride channels.

Mechanism of Action

N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, preventing chloride ions from passing through. N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to be selective for certain types of chloride channels, depending on the amino acid sequence of the channel protein.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels by N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can lead to changes in cell volume, membrane potential, and neurotransmitter release. N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been shown to affect the activity of ion transporters, such as the Na+/K+ ATPase and the Na+/H+ exchanger.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit certain types of chloride channels. This allows researchers to study the specific role of these channels in various physiological processes. However, one limitation of using N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is its potential for off-target effects. N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit other ion channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

For research involving N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide include the development of more selective inhibitors, the use of N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide as a therapeutic agent, and further investigation into its potential off-target effects.

Synthesis Methods

N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can be synthesized through the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,5-dimethylphenylamine in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been widely used in scientific research as a tool to study chloride channels. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels. N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and epithelial transport.

properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-11-5-6-12(2)14(9-11)17-22(18,19)16-10-13(20-3)7-8-15(16)21-4/h5-10,17H,1-4H3

InChI Key

UDAAQPGIWMRLRW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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